molecular formula C13H11NO4S B2774937 3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid CAS No. 848369-67-5

3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid

Cat. No.: B2774937
CAS No.: 848369-67-5
M. Wt: 277.29
InChI Key: POOSGVLHQTXQKI-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid is a synthetic organic compound with the molecular formula C₁₃H₁₁NO₄S It is characterized by a naphtho[1,8-cd]isothiazole core structure with a propanoic acid substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid typically involves the following steps:

    Formation of the Naphtho[1,8-cd]isothiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 2-aminonaphthalene with sulfur and an oxidizing agent to form the isothiazole ring.

    Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction, where the naphtho[1,8-cd]isothiazole core is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and concentration.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphtho[1,8-cd]isothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby blocking their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,8-cd]isothiazole Derivatives: Compounds with similar core structures but different substituents.

    Propanoic Acid Derivatives: Compounds with the propanoic acid group attached to different aromatic or heterocyclic systems.

Uniqueness

3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid is unique due to its specific combination of the naphtho[1,8-cd]isothiazole core and the propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-12(16)7-8-14-10-5-1-3-9-4-2-6-11(13(9)10)19(14,17)18/h1-6H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOSGVLHQTXQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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